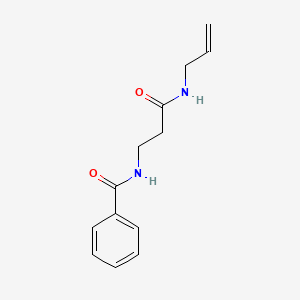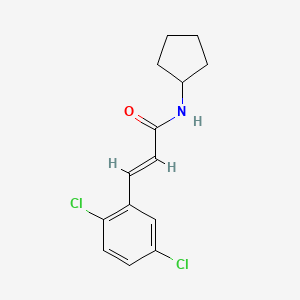![molecular formula C21H22N4O B7471387 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane, also known as DTAZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAZ belongs to the class of triazole-containing compounds and has been studied for its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood. However, it is believed that 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane exerts its biological activity by interacting with cellular targets such as enzymes and receptors. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been shown to inhibit the growth of various microorganisms and cancer cells by disrupting their metabolic pathways. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been found to bind to metal ions such as copper and zinc, which may play a role in its biological activity.
Biochemical and Physiological Effects:
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms including bacteria, fungi, and yeasts. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been found to exhibit antioxidant and anti-inflammatory activities. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been found to exhibit high stability and low toxicity, making it suitable for use in various biological assays. However, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane also has some limitations. It has poor solubility in water, which may limit its use in aqueous environments. In addition, the mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood, which may hinder its potential applications.
Direcciones Futuras
There are several future directions for the research on 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane. One potential direction is the development of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane-based metal-organic frameworks (MOFs) and supramolecular assemblies for potential applications in catalysis and drug delivery. Further studies are also needed to fully understand the mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane and its potential applications in various fields of science.
Métodos De Síntesis
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid with 6-aminocaproic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain pure 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane.
Aplicaciones Científicas De Investigación
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been used as a ligand in coordination chemistry and has shown promising results in the synthesis of metal-organic frameworks (MOFs) and supramolecular assemblies.
Propiedades
IUPAC Name |
azepan-1-yl-(1,5-diphenyl-1,2,4-triazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-15-9-1-2-10-16-24)19-22-20(17-11-5-3-6-12-17)25(23-19)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIQJJVIEDLDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-Diphenyl-1H-1,2,4-triazole-3-carbonyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)


![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)




![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
